molecular formula C16H25N5O4 B2870662 7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577769-09-6

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2870662
CAS No.: 577769-09-6
M. Wt: 351.407
InChI Key: HMIWUZDVJBLLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a high-purity, synthetic substituted xanthine compound intended for research and development purposes exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. As part of the xanthine chemical class, this compound is of significant interest in medicinal chemistry and pharmacology research. Its structure, featuring a morpholinomethyl group at the 8-position, is characteristic of molecules designed to modulate biologically relevant ion channels. Scientific literature indicates that structurally related substituted xanthines have been investigated as potent inhibitors of TRPC (Transient Receptor Potential Canonical) ion channels, particularly TRPC5 . Research into such compounds explores their potential in managing a range of conditions, including neurodegenerative diseases, kidney disorders, and epilepsy, through their channel-blocking activity . The specific 7-(2-ethoxyethyl) side chain may influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to further explore the mechanisms of ion channel function and to develop new chemical probes for neurological and cardiovascular research.

Properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4/c1-4-24-10-7-21-12(11-20-5-8-25-9-6-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWUZDVJBLLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-ethoxyethyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₆H₂₅N₅O₄
  • Molecular Weight : 357.41 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways associated with purine metabolism and receptor interactions. The morpholinomethyl group may enhance its solubility and bioavailability, facilitating better interaction with target enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammatory markers in vitro, potentially through the inhibition of NF-kB signaling pathways.
  • Antiviral Properties : Some investigations indicate that this compound may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB signaling
AntiviralInterference with viral replication

Case Study 1: Antitumor Efficacy

In a study involving human lung cancer cells (A549), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Anti-inflammatory Action

A separate investigation focused on macrophage-derived cell lines treated with the compound showed a marked decrease in TNF-alpha and IL-6 production. This suggests potential utility in managing chronic inflammatory conditions.

Case Study 3: Antiviral Activity

In vitro assays demonstrated that the compound inhibited replication of the Influenza virus in MDCK cells, suggesting a possible role as an antiviral agent. Further studies are needed to elucidate the specific mechanisms involved.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives. The incorporation of ethoxyethyl and morpholinomethyl groups has been shown to improve solubility and receptor affinity, making this compound a promising candidate for further development.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent critically impacts biological activity and physicochemical properties.

Compound Name 8-Substituent Key Findings Reference
Target Compound Morpholinomethyl Potential for enhanced solubility and receptor targeting due to morpholine
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy) Pyridinyloxy Loss of CNS activity, retained analgesic effects
3-Ethyl-8-mercapto (11c) Thiol + THP-methyl Increased reactivity due to sulfur; used in kinase inhibition studies
8-((1-Cyclopropanecarbonyl)piperidin-4-yl) Piperidinyloxy + cyclopropane ALDH1A1 inhibition (IC₅₀ = 0.6 µM)
3-Methyl-8-morpholino Morpholino Simplified analogue with reduced steric bulk; uncharacterized activity

Substituent Variations at Position 7

The 7-position substituent influences solubility and metabolic stability.

Compound Name 7-Substituent Molecular Weight Notable Properties Reference
Target Compound 2-Ethoxyethyl 353.38 g/mol* Enhanced hydrophilicity vs. methyl groups
7-Isopentyl (NCT-501 derivative) Isopentyl 279.31 g/mol Lipophilic; used in ALDH inhibition
7-(2-Methoxyethyl) (CID 2990390) Methoxyethyl 337.37 g/mol Similar to target compound but shorter chain
7-Phenethyl (Compound 34) Phenethyl 452.47 g/mol High lipophilicity; targets kinase pathways

*Calculated based on molecular formula C₁₅H₂₃N₅O₄.

Preparation Methods

Solvent and Temperature Effects

  • Alkylation : THF and DMF are preferred for their ability to dissolve polar intermediates.
  • Bromination : Acetic acid enhances electrophilic substitution at C-8 due to its polar protic nature.
  • Morpholinomethylation : Acetonitrile and ethanol balance reactivity and solubility, with higher temperatures (80°C) accelerating substitution kinetics.

Catalytic and Stoichiometric Considerations

  • Base Selection : Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are widely used for deprotonation and facilitating substitution.
  • Molar Ratios : A 1:1.2 molar ratio of brominated xanthine to morpholine ensures complete conversion, minimizing side products.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/methanol (9:1) removes unreacted starting materials.
  • Recrystallization : Methanol or ethanol recrystallization yields high-purity product (≥98% by HPLC).

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 4.20 (q, 2H, OCH₂CH₃), δ 3.75–3.60 (m, 8H, morpholine), and δ 3.40 (s, 6H, N-CH₃).
  • MS (ESI+) : Molecular ion peak at m/z 375.3 [M+H]⁺ confirms the target structure.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Two-Step SNAr 60–70 98 High regioselectivity Lengthy purification
One-Pot Mannich 65–75 95 Reduced steps Requires pH control
Bromination-NBS 55–65 97 Mild conditions Lower yield

Industrial-Scale Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : To manage exothermic reactions during alkylation and bromination.
  • Green Chemistry Principles : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

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